![molecular formula C21H17F2N7O B2649438 (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-38-9](/img/structure/B2649438.png)
(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and dipole interactions .Wissenschaftliche Forschungsanwendungen
Antagonist Activity in Neurological Research
The chemical has been studied primarily for its activity as an antagonist in various neurological pathways. For example, derivatives of this compound, particularly those in the 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione categories, have been synthesized and tested for their antagonist activity against 5-HT2 (serotonin) and alpha-1 receptors. Among the synthesized compounds, some exhibited potent 5-HT2 antagonist activity, indicating their potential use in the treatment of conditions involving serotonin pathways, such as mood disorders or schizophrenia (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
Another study focused on the discovery, synthesis, and preclinical profiling of P2X7 antagonists for potential use in mood disorder treatments. A specific dipolar cycloaddition reaction was developed to synthesize novel P2X7 antagonists containing a challenging chiral center. Among these compounds, some displayed robust P2X7 receptor occupancy at low doses, indicating their potential for treating mood disorders (Chrovian et al., 2018).
Antibacterial and Antimicrobial Applications
The compound has also been evaluated for its antibacterial and antimicrobial potential. A series of novel derivatives were synthesized and tested against various human pathogenic bacteria. Some of these compounds demonstrated significant bacterial growth inhibition, marking them as potential candidates for further development in antibacterial treatments (Nagaraj et al., 2018). Another study synthesized derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Applications in Synthetic Chemistry and Molecular Studies
Additionally, this compound and its derivatives have been utilized in synthetic chemistry and molecular studies. One study developed an efficient approach for the regioselective synthesis of a heterocyclic amide, which was then used as a strategic intermediate in the preparation of other compounds through a microwave-assisted Fries rearrangement. This study highlights the compound's utility in complex synthetic chemistry processes and its role in enabling the study of molecular structures and interactions (Moreno-Fuquen et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRUVDRSSZBIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

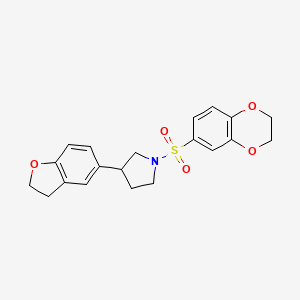
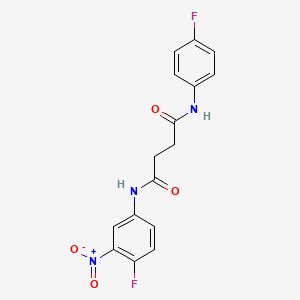
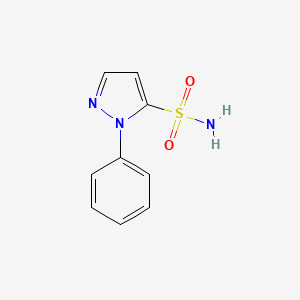
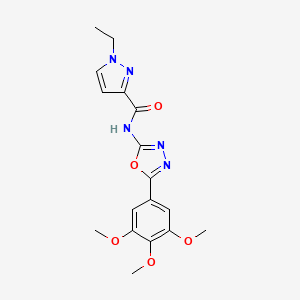
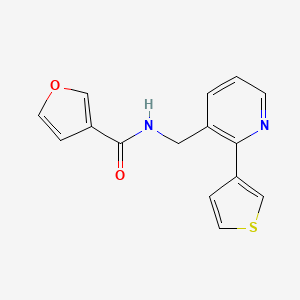
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
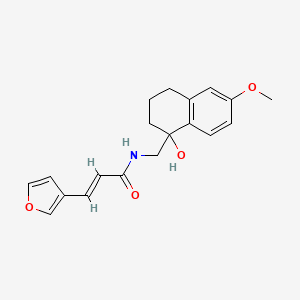
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)
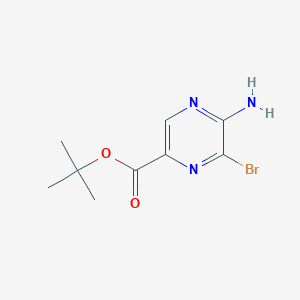
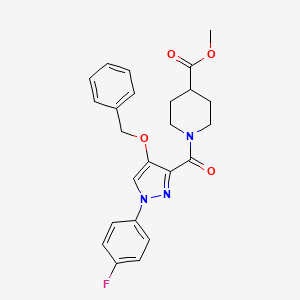
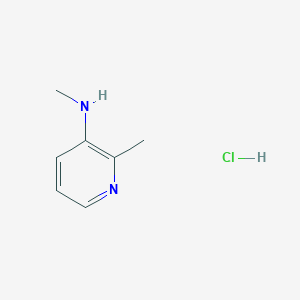
![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)